- Synthetic method of ibrutinib as drug for treating recurrent or refractory mantle cell lymphoma (MCL), China, , ,

Cas no 936563-96-1 (Ibrutinib)

El Ibrutinib es un inhibidor irreversible de la tirosina quinasa de Bruton (BTK), utilizado principalmente en el tratamiento de neoplasias hematológicas como la leucemia linfocítica crónica (LLC), el linfoma de células del manto (LCM) y la macroglobulinemia de Waldenström. Su mecanismo de acción se centra en bloquear la señalización de BTK, una enzima crítica en la supervivencia y proliferación de células B malignas.

Entre sus ventajas destacan su alta selectividad, que reduce efectos adversos no deseados, y su administración oral, que mejora la comodidad del paciente. Además, ha demostrado eficacia en pacientes con resistencia a terapias previas, ofreciendo una alternativa terapéutica valiosa en oncología hematológica. Su perfil de seguridad es manejable, con efectos secundarios generalmente controlables.

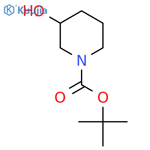

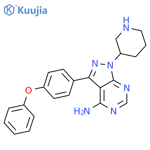

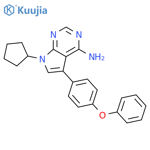

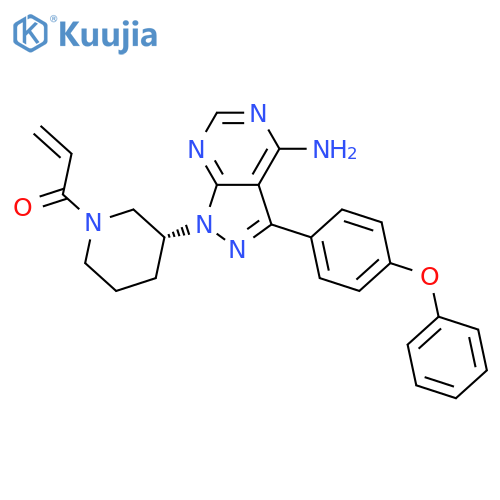

Ibrutinib structure

Nombre del producto:Ibrutinib

Número CAS:936563-96-1

MF:C25H24N6O2

Megavatios:440.497064590454

MDL:MFCD20261150

CID:820153

PubChem ID:24821094

Ibrutinib Propiedades químicas y físicas

Nombre e identificación

-

- PCI-32765

- Ibrutinib (PCI-32765)

- (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one

- 2-Propen-1-one, 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-

- Ibrutinib

- Ibrutinib (PCI-32765, Imbruvica®)

- PCI32765

- 2-?Propen-?1-?one, 1-?[(3R)?-?3-?[4-?amino-?3-?(4-?phenoxyphenyl)?-?1H-?pyrazolo[3,?4-?d]?pyrimidin-?1-?yl]?-?1-?piperidinyl]?-

- 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one

- Ibrutinib Racemate

- 1-[3-[4-amino-3-(4-phenoxyphenyl)-1-pyrazolo[3,4-d]pyrimidinyl]-1-piperidinyl]-2-propen-1-one

- (S)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one

- US8497277, 4

- US8497277, 13

- 1-[3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

- 1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one

- P

- (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one

- 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one (ACI)

- 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

- 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

- CRA 032765

- Imbruvica

- JNJ 02

- PCI 32765

- PCI 32765-00

- PCI-32765 (Ibrutinib)?

- XYFPWWZEPKGCCK-GOSISDBHSA-N

- EX-A066

- IBRUTINIB [ORANGE BOOK]

- (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one.

- IBRUTINIB [INN]

- SMR004701213

- DB09053

- NCGC00187912-01

- NCGC00187912-02

- CHEBI:76612

- BDBM50357312

- IBRUTINIB [JAN]

- BRD-K70301465-001-02-6

- MFCD20261150

- 2-Propen-1-one, 1-((3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-1-yl)-1-piperidinyl)-

- MLS006010041

- Imbruvica; PCI-32765

- EN300-97039

- DTXCID601323465

- HY-10997

- CRA-032765

- IBRUTINIB [MI]

- UNII-1X70OSD4VX

- C25H24N6O2

- NCGC00187912-18

- Pc-32765

- Imbruvica (TN)

- BRD-K70301465-001-05-9

- 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3, 4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

- NS00072153

- A1-01649

- CHEMBL1873475

- SW218096-2

- NCGC00187912-12

- Ibrutinib, Free Base

- Ibrutinib [USAN:INN]

- Ibrutinib (JAN/USAN)

- NCGC00187912-03

- 1-((3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one

- (R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-ylprop-2-en-1-one

- 1X70OSD4VX

- NSC-800769

- 1-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one

- SCHEMBL201859

- PCI-32765-00

- IBRUTINIB [WHO-DD]

- IBRUTINIB [VANDF]

- L01XE27

- DTXSID60893450

- 1-{(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl}prop-2-en-1-one

- ibrutinibum

- J-523872

- BI164531

- AKOS022185476

- Q5984881

- EX-5960

- AC-26942

- HSDB 8260

- 1-{(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1- yl}prop-2-en-1-one

- GTPL6912

- NCGC00187912-17

- Z1302446275

- D10223

- PCI-32765 (Ibrutinib)

- Ibrutinib- Bio-X

- 936563-96-1

- Ibrutinib [USAN]

- NSC800769

- 1-((3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo(3,4-d)pyrimidin-1-yl)piperidin-1- yl)prop-2-en-1-one

-

- MDL: MFCD20261150

- Renchi: 1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m1/s1

- Clave inchi: XYFPWWZEPKGCCK-GOSISDBHSA-N

- Sonrisas: NC1N=CN=C2N([C@@H]3CCCN(C(=O)C=C)C3)N=C(C=12)C1C=CC(OC2C=CC=CC=2)=CC=1

Atributos calculados

- Calidad precisa: 440.196074g/mol

- Carga superficial: 0

- XLogP3: 3.6

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 6

- Cuenta de enlace giratorio: 5

- Masa isotópica única: 440.196074g/mol

- Masa isotópica única: 440.196074g/mol

- Superficie del Polo topológico: 99.2Ų

- Recuento de átomos pesados: 33

- Complejidad: 678

- Recuento atómico isotópico: 0

- Recuento del Centro estereoscópico atómico definido: 1

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de unidades de unión covalente: 1

Propiedades experimentales

- Dissociation Constants: pKa1 = 0.46 (primary imine); pKa2 = 6.58 (secondary imine); pKa3 = 19.70 (primary amine) (est)

- Color / forma: Solid

- Denso: 1.34

- Punto de fusión: No data available

- Punto de ebullición: 715.0±60.0°C at 760 mmHg

- Punto de inflamación: 386.2±32.9 °C

- índice de refracción: 1.69

- Disolución: 生物体外In Vitro:DMSO溶解度≥ 30 mg/mL(68.10 mM)H2O< 0.1 mg/mL(insoluble)*"≥" means soluble可溶, but saturation unknown溶解度未知.

- PSA: 99.16000

- Logp: 4.73640

- Presión de vapor: 0.0±2.3 mmHg at 25°C

Ibrutinib Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H315; H319; H335

- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Instrucciones de Seguridad: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h2413 may be harmful by inhalation

- Condiciones de almacenamiento:4°C, protect from light

Ibrutinib PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-10997-10mg |

Ibrutinib |

936563-96-1 | 99.93% | 10mg |

¥950 | 2024-05-24 | |

| Ambeed | A150396-10g |

(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one |

936563-96-1 | 98% | 10g |

$313.0 | 2025-02-20 | |

| eNovation Chemicals LLC | D372325-10g |

1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3, 4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |

936563-96-1 | 99% | 10g |

$285 | 2024-05-24 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11866-200mg |

PCI-32765 (Ibrutinib) |

936563-96-1 | 98% | 200mg |

¥2376.00 | 2023-09-09 | |

| Enamine | EN300-97039-0.5g |

1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |

936563-96-1 | 95.0% | 0.5g |

$25.0 | 2025-02-21 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11866-50mg |

PCI-32765 (Ibrutinib) |

936563-96-1 | 98% | 50mg |

¥1008.00 | 2023-09-09 | |

| eNovation Chemicals LLC | D497548-50G |

Ibrutinib |

936563-96-1 | 97% | 50g |

$1725 | 2024-07-21 | |

| abcr | AB393532-250mg |

Ibrutinib, 95%; . |

936563-96-1 | 95% | 250mg |

€83.40 | 2025-02-13 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P127143-5g |

Ibrutinib |

936563-96-1 | ≥98% | 5g |

¥872.90 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-BF569-1g |

Ibrutinib (PCI-32765) |

936563-96-1 | ≥98% | 1g |

¥251.0 | 2023-09-01 |

Ibrutinib Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ; 20 min, rt

1.2 Reagents: Diisopropyl azodicarboxylate ; 10 - 15 °C; 2 h, 10 - 15 °C; 15 °C → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 4 h, pH 1, 0 °C → 42 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 10, 42 °C

1.5 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; 4 min, rt

1.6 30 min, < 5 °C; 5 °C → rt; 1 h, rt

1.2 Reagents: Diisopropyl azodicarboxylate ; 10 - 15 °C; 2 h, 10 - 15 °C; 15 °C → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 4 h, pH 1, 0 °C → 42 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 10, 42 °C

1.5 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; 4 min, rt

1.6 30 min, < 5 °C; 5 °C → rt; 1 h, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Dichloromethane , Water ; 10 min, rt

1.2 Solvents: Methanol , Water ; 10 min, rt

1.2 Solvents: Methanol , Water ; 10 min, rt

Referencia

- Preparation of pure amorphous ibrutinib, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt → 0 °C; 30 min, 0 °C; < 10 °C; 2 h, 20 °C

Referencia

- Crystalline μ-modification of 1-[(3R)-3-[4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidyl]-2-propenyl-1-one, method for production thereof and pharmaceutical composition based thereon, Russian Federation, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; 1 h, -10 °C

1.2 Solvents: Acetonitrile ; 2 h, 10 °C; 1 h, heated

1.2 Solvents: Acetonitrile ; 2 h, 10 °C; 1 h, heated

Referencia

- Method for synthesizing high purity Ibrutinib using acyl halide compound, China, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine Solvents: 2-Methyltetrahydrofuran ; 1 h, -11 °C → -13 °C; 10 min, -12 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 25 °C; 25 °C → 45 °C; 45 °C → 50 °C; 0.5 h, 50 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 25 °C; 25 °C → 45 °C; 45 °C → 50 °C; 0.5 h, 50 °C

Referencia

- Process for making ibrutinib, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Hydrogen , Water Catalysts: Palladium Solvents: Methanol ; 12 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, rt

Referencia

- Method for preparing ibrutinib using palladium carbon, China, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol , Potassium carbonate Solvents: Dichloromethane , Water ; 20 - 30 °C; 0.5 h, 30 °C; 0.5 h, 20 - 30 °C

Referencia

- Process for preparing ibrutinib and its intermediates, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Citric acid , Sodium hydroxide Solvents: Acetonitrile , Dichloromethane , Water ; 30 min, rt

1.2 Reagents: Sodium bicarbonate ; 30 min, rt

1.2 Reagents: Sodium bicarbonate ; 30 min, rt

Referencia

- Synthesis method of ibrutinib and its application as small molecule BTK inhibitor for treating mantle cell lymphoma, China, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Sodium bicarbonate Solvents: Ethanol , Ethyl acetate , Water ; 2 h, pH 8, 0 °C

Referencia

- Green preparation of acrylamide drug, China, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Sodium hydroxide , Diisopropylethylamine Solvents: Dichloromethane ; -5 °C; 3 h, rt

Referencia

- Method for preparing and purifying ibrutinib, China, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ; -2 - 10 °C; -2 - 10 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referencia

- A process for preparing ibrutinib and its intermediates, China, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane ; 30 min, 0 °C; 10 min, 0 °C

1.2 Reagents: Triethylamine Solvents: Ethanol ; 0 °C → reflux; reflux → 5 °C; 2 h, 0 - 5 °C

1.2 Reagents: Triethylamine Solvents: Ethanol ; 0 °C → reflux; reflux → 5 °C; 2 h, 0 - 5 °C

Referencia

- Preparation of ibrutinib, China, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Catalysts: 2-[(Diphenylphosphinyl)methyl]phenol Solvents: Toluene ; rt → reflux

Referencia

- Preparation of ibutinib, China, , ,

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 2 h, 5 °C

1.2 Reagents: Citric acid Solvents: Water ; pH 3 - 4

1.2 Reagents: Citric acid Solvents: Water ; pH 3 - 4

Referencia

- Preparation of (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine as ibrutinib intermediate, China, , ,

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0.5 h, cooled; 15 min, cooled

1.2 Reagents: Sodium hydroxide Solvents: Acetone ; 0.5 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Acetone ; 0.5 h, rt

Referencia

- Process for preparation of Ibrutinib intermediates, China, , ,

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Ethanol ; < 10 min, 0 °C; 10 min, 0 °C

Referencia

- Preparation of ibrutinib intermediate compound, China, , ,

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ; rt → 0 °C

1.2 Solvents: Dichloromethane ; 0 °C; rt

1.2 Solvents: Dichloromethane ; 0 °C; rt

Referencia

- Method for synthesizing ibrutinib using nano magnetic material supported triphenylphosphine, China, , ,

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Methanol ; 12 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, rt

1.3 Reagents: Citric acid Solvents: Water

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, rt

1.3 Reagents: Citric acid Solvents: Water

Referencia

- Green preparation of ibrutinib, China, , ,

Métodos de producción 19

Condiciones de reacción

1.1 Reagents: Sodium bicarbonate Solvents: 2-Methyltetrahydrofuran , Water ; rt → -5 °C; 1 h, 0 °C

Referencia

- Process for the preparation of ibrutinib, China, , ,

Métodos de producción 20

Condiciones de reacción

1.1 Reagents: Sodium bicarbonate Solvents: 2-Methyltetrahydrofuran ; rt → -5 °C; 1 h, 0 °C

Referencia

- Preparation of ibrutinib, China, , ,

Ibrutinib Raw materials

- IBT6A

- 2-Propen-1-one, 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-, hydrochloride (1:1)

- 3-(4-Phenoxyphenyl)-1-(3R)-1-(phenylmethyl)-3-piperidinyl-1H-pyrazolo3,4-dpyrimidin-4-amine

- Ibrutinib deacryloylpiperidine

- (R)-N-Desacryloyl N-3-Propionyl Ibrutinib

- 1-[(3S)-3-Hydroxy-1-piperidinyl]-2-propen-1-one

- tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate

- 3-chloropropanoyl chloride

- Acryloyl chloride

- 3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine

Ibrutinib Preparation Products

Ibrutinib Proveedores

Suzhou Senfeida Chemical Co., Ltd

Miembros de la medalla de oro

(CAS:936563-96-1)Ibrutinib

Número de pedido:sfd2887

Estado del inventario:in Stock

Cantidad:200kg

Pureza:99.9%

Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:33

Precio ($):discuss personally

atkchemica

Miembros de la medalla de oro

(CAS:936563-96-1)Ibrutinib

Número de pedido:CL1347

Estado del inventario:in Stock

Cantidad:1g/5g/10g/100g

Pureza:95%+

Información sobre precios actualizada por última vez:Wednesday, 27 November 2024 17:19

Precio ($):discuss personally

Ibrutinib Literatura relevante

-

Russell T. Naven,Sheila Kantesaria,Sashi Nadanaciva,Thomas Schroeter,Karen L. Leach Toxicol. Res. 2013 2 235

-

Xiaolu Chen,Yajiao Huang,Wanghan Xu,Yuepiao Cai,Yuanrong Yang RSC Med. Chem. 2022 13 1008

-

Sijun Pan,Aixiang Ding,Yisi Li,Yaxin Sun,Yueqin Zhan,Zhenkun Ye,Ning Song,Bo Peng,Lin Li,Wei Huang,Huilin Shao Chem. Soc. Rev. 2023 52 5706

-

Xin Wang,Nan Ma,Rui Wu,Ke Ding,Zhengqiu Li Chem. Commun. 2019 55 3473

-

Ayah Abdeldayem,Yasir S. Raouf,Stefan N. Constantinescu,Richard Moriggl,Patrick T. Gunning Chem. Soc. Rev. 2020 49 2617

936563-96-1 (Ibrutinib) Productos relacionados

- 55559-55-2(1H-Pyrazolo[3,4-d]pyrimidine-3-carbonitrile,4-amino-1-b-D-ribofuranosyl-)

- 64372-74-3(1H-Pyrazolo[3,4-d]pyrimidin-4-amine,N-methyl-1-b-D-ribofuranosyl-)

- 1022150-12-4(IBT6A)

- 1553977-17-5(Ibrutinib-d)

- 145194-32-7(1H-Pyrazolo[3,4-b]pyridine-1-aceticacid, 3-[4-[2-(dimethylamino)-1-methylethoxy]phenyl]-)

- 58791-65-4(1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol,4,6-diamino-3-methyl-)

- 221244-14-0(4-Amino-1-tert-butyl-3-(1’-naphthylmethyl)pyrazolo3,4-dpyrimidine)

- 186895-85-2(4-Amino-1-tert-butyl-3-benzylpyrazolo3,4-dpyrimidine)

- 119803-27-9(Benzamide,N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-b-D-erythro-pentofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-)

- 1412418-47-3((Rac)-IBT6A)

Proveedores recomendados

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

(CAS:936563-96-1)Ibrutinib

Pureza:99% HPLC

Cantidad:1g

Precio ($):Informe

Amadis Chemical Company Limited

(CAS:936563-96-1)Ibrutinib

Pureza:99%/99%/99%

Cantidad:5g/10g/25g

Precio ($):150.0/282.0/526.0